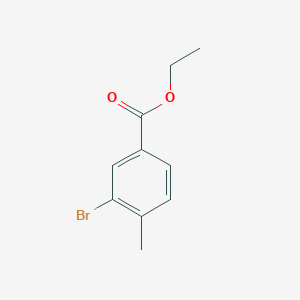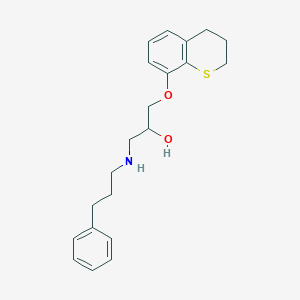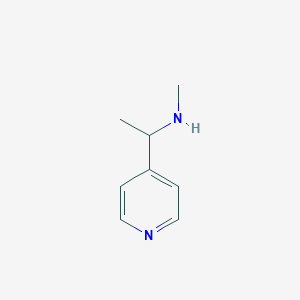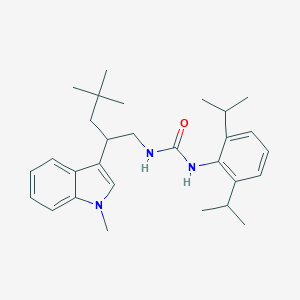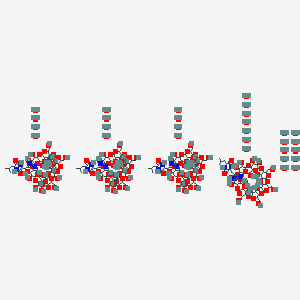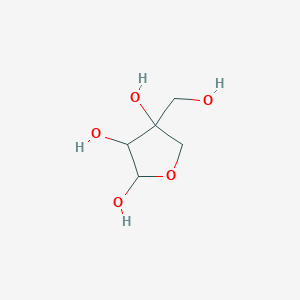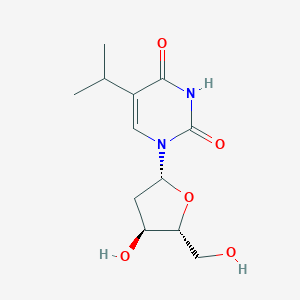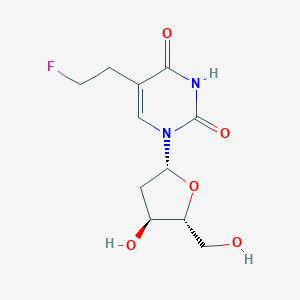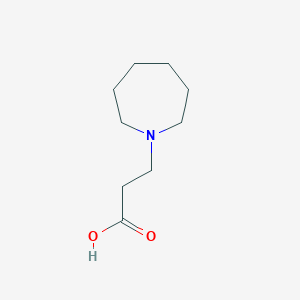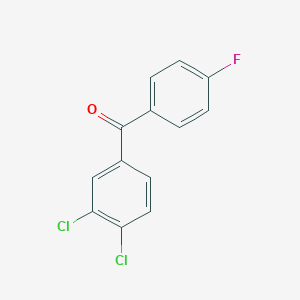![molecular formula C8H10N4S2 B117961 Imidazo[4,5-e][1,4]diazepine-5,8-dithione, 1,4,6,7-tetrahydro-1,4-dimethyl- CAS No. 151251-44-4](/img/structure/B117961.png)
Imidazo[4,5-e][1,4]diazepine-5,8-dithione, 1,4,6,7-tetrahydro-1,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[4,5-e][1,4]diazepine-5,8-dithione, 1,4,6,7-tetrahydro-1,4-dimethyl- is a heterocyclic compound that belongs to the class of imidazo[4,5-e][1,4]diazepines This compound is characterized by its unique structure, which includes a diazepine ring fused with an imidazole ring, and a thione group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[4,5-e][1,4]diazepine-5,8-dithione, 1,4,6,7-tetrahydro-1,4-dimethyl- typically involves the cyclization of precursor compounds under specific conditions. One common method involves the reaction of 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dione with phosphorus pentasulfide (P2S5) to introduce the thione group . The reaction is carried out by boiling the precursor compound with P2S5, resulting in the formation of the desired thione derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Imidazo[4,5-e][1,4]diazepine-5,8-dithione, 1,4,6,7-tetrahydro-1,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Imidazo[4,5-e][1,4]diazepine-5,8-dithione, 1,4,6,7-tetrahydro-1,4-dimethyl- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and properties.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: Research into the compound’s pharmacological effects and potential therapeutic applications is ongoing. Its structure suggests it may interact with specific biological targets.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of Imidazo[4,5-e][1,4]diazepine-5,8-dithione, 1,4,6,7-tetrahydro-1,4-dimethyl- involves its interaction with molecular targets and pathways. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The compound’s diazepine ring may also interact with specific receptors or ion channels, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dione: This compound is a precursor in the synthesis of the thione derivative and shares a similar core structure.
Imidazo[4,5-e][1,3]diazepine-4,8-dione: Another related compound with a different substitution pattern and potential biological activities.
Uniqueness
Imidazo[4,5-e][1,4]diazepine-5,8-dithione, 1,4,6,7-tetrahydro-1,4-dimethyl- is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activities. The combination of the diazepine and imidazole rings also contributes to its unique properties and applications.
Properties
CAS No. |
151251-44-4 |
|---|---|
Molecular Formula |
C8H10N4S2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
1,4-dimethyl-6,7-dihydroimidazo[4,5-e][1,4]diazepine-5,8-dithione |
InChI |
InChI=1S/C8H10N4S2/c1-11-4-10-7-6(11)8(14)9-3-5(13)12(7)2/h4H,3H2,1-2H3,(H,9,14) |
InChI Key |
AHVRRUQBKGMZKQ-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=S)NCC(=S)N2C |
Isomeric SMILES |
CN1C=NC2=C1C(=NCC(=S)N2C)S |
Canonical SMILES |
CN1C=NC2=C1C(=NCC(=S)N2C)S |
Synonyms |
Imidazo[4,5-e][1,4]diazepine-5,8-dithione, 1,4,6,7-tetrahydro-1,4-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
